Acotiamide Impurity 6 Maleate

Reference standard characterization Salt form verification Mass balance calculation

Acotiamide Impurity 6 Maleate (CAS 185103-81-5) is a dedicated pharmaceutical reference standard representing the N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide moiety as its maleate (1:1) salt. The parent substance, Acotiamide, is a gastroprokinetic acetylcholinesterase inhibitor approved in Japan for functional dyspepsia.

Molecular Formula C26H36N4O9S
Molecular Weight 580.7 g/mol
Cat. No. B12103768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcotiamide Impurity 6 Maleate
Molecular FormulaC26H36N4O9S
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyYKSFNGAJFVKGIY-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acotiamide Impurity 6 Maleate Reference Standard—Identity, Origin, and Procurement Relevance for ANDA & QC Workflows


Acotiamide Impurity 6 Maleate (CAS 185103-81-5) is a dedicated pharmaceutical reference standard representing the N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide moiety as its maleate (1:1) salt . The parent substance, Acotiamide, is a gastroprokinetic acetylcholinesterase inhibitor approved in Japan for functional dyspepsia [1]. This impurity standard is critical for method validation, ANDA/DMF filing support, and batch-release QC testing under ICH Q3A/Q3B guidelines .

Why Acotiamide Impurity 6 Maleate Cannot Be Substituted with the Free Base or Other In-Class Impurity Standards


Regulatory guidance (ICH Q3A/Q3B) requires impurity reference standards to match the exact counter-ion composition and structural identity of the impurity observed in the drug substance [1]. Acotiamide Impurity 6 Maleate differs from its free base (CAS 185103-80-4) in molecular weight (580.65 vs. 464.58 g/mol), chromatographic retention behavior, solubility profile, and mass balance contribution in purity calculations . Non-pharmacopeial alternatives, including generic in-class impurity standards such as Acotiamide Impurity 1 (a nitrophenyl-dihydropyridine acid) or Impurity 2 (2,4,5-trimethoxybenzoic acid starter), are structurally unrelated and cannot serve as system suitability markers for the specific trimethoxybenzamido-thiazole side-product pathway represented by Impurity 6 . Calibration errors introduced by incorrect standard selection can propagate through purity assessment and dissolution testing, potentially compromising regulatory submission data integrity .

Quantitative Differentiation Evidence for Acotiamide Impurity 6 Maleate vs. Free Base and In-Class Impurity Standards


Maleate Salt Form vs. Free Base: Molecular Weight and Mass Balance Differentiation

Acotiamide Impurity 6 Maleate (1:1 salt) exhibits a molecular weight of 580.65 g/mol (C22H32N4O5S·C4H4O4), substantially higher than its corresponding free base Acotiamide Impurity 6 / Acotiamide Methyl Ether (464.58 g/mol, C22H32N4O5S) [1]. The maleate counter-ion contributes an additional 116.07 g/mol . This mass difference has direct implications for calibration: using the free base as a standard for quantitative HPLC analysis of the maleate form in pharmaceutical samples would introduce a systematic mass error of approximately 25% if the salt factor is not applied, compromising purity determination accuracy [1].

Reference standard characterization Salt form verification Mass balance calculation

EP Impurity A Designation: Pharmacopeial Traceability vs. Non-Pharmacopeial In-Class Impurities

Acotiamide Impurity 6 Maleate is specifically designated as Acotiamide EP Impurity A, a pharmacopeial identifier that establishes it as the official reference standard for this impurity in European Pharmacopoeia monographs . In contrast, Acotiamide Impurity 1 (CAS 74936-81-5), Impurity 2 (CAS 490-64-2), and Impurity 5 (CAS 1809272-85-2), while available as reference standards from multiple vendors, do not carry EP Impurity designations . This traceability to EP monographs provides regulatory defensibility in ANDA and DMF submissions, where method validation and system suitability testing are expected to reference pharmacopeial standards where available .

Pharmacopeial reference standard EP impurity designation Regulatory traceability

HPLC Purity Specification: ≥95% vs. Typical In-Class Impurity Standards

Acotiamide Impurity 6 Maleate is supplied with a verified HPLC purity of ≥95%, accompanied by a comprehensive Certificate of Analysis (CoA) that includes HPLC chromatogram, MS, and 1H-NMR data for full structural confirmation . This multi-technique characterization package supports direct use in quantitative impurity limit testing at the ICH identification threshold of 0.10% without the need for additional purity verification [1]. While many in-class impurity standards also report HPLC purity ≥95%, the specific batch-to-batch consistency and analytical data package completeness vary by vendor .

HPLC purity Reference standard quality Certificate of Analysis

Process-Related Impurity Origin: Side-Reaction Product vs. Degradation Product Classification

Acotiamide Impurity 6 Maleate (the trimethoxybenzamido derivative) is classified as a process-related impurity arising from incomplete selectivity during the amidation step of acotiamide synthesis [1]. This is mechanistically distinct from the hydroxylated and hydrolytic degradation products (DPs 1–7) characterized by Thummar et al. (2017) under forced degradation conditions, which arise from amide bond hydrolysis, phenyl ring hydroxylation, and methoxy group hydrolysis [2]. The despropyl process-related impurity reported by Thummar et al. (relative molecular mass shift Δ = –42 Da vs. parent) is chromatographically resolvable from the trimethoxy Impurity 6, which carries a +14 Da mass shift from the parent drug (free base) [2].

Impurity origin classification Process-related impurity Forced degradation study

Validated Application Scenarios for Acotiamide Impurity 6 Maleate in Pharmaceutical R&D and QC


ANDA Regulatory Submission Method Validation—System Suitability Testing

Use Acotiamide Impurity 6 Maleate (EP Impurity A) as the system suitability reference marker in HPLC/UV methods for acotiamide hydrochloride drug substance impurity profiling, per ICH Q2(R1) specificity requirements [1]. The maleate salt form eliminates ambiguity in mass balance correction compared to free base standards, directly supporting quantitative accuracy at the ICH identification threshold of 0.10% [2].

GMP Batch Release QC—Process Impurity Control During API Manufacturing

Apply Impurity 6 Maleate as a quantitative external standard in release testing of acotiamide API batches, targeting the trimethoxybenzamido side-product pathway [1]. Because this impurity originates from the amidation synthetic step, its level reflects process control robustness and can serve as a critical quality attribute (CQA) in the API specification [1].

Stability Study Design—Discrimination of Process Impurities from Degradation Products

Incorporate Impurity 6 Maleate into forced degradation study protocols to verify chromatographic resolution from genuine degradation products [2]. The +14 Da mass shift and distinct retention under UHPLC conditions (HSS cyano column, 0.1% formic acid/acetonitrile gradient) enable clear differentiation from hydrolytic and oxidative DPs [2].

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